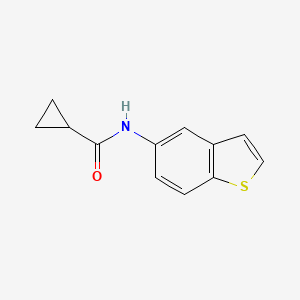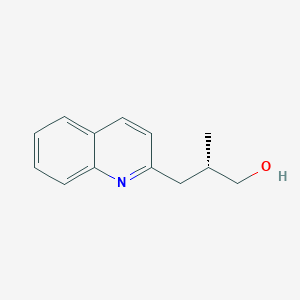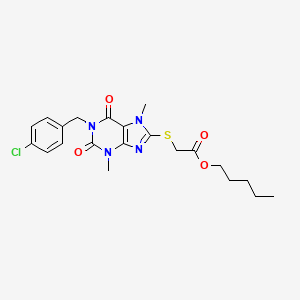![molecular formula C15H14N6O B2876541 2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline CAS No. 2320686-61-9](/img/structure/B2876541.png)
2-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(quinoxalin-2-yl)methanone is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, an azetidine ring, and a quinoxaline ring. These types of compounds are often studied for their potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The nitrogen atoms in the 1,2,4-triazole and quinoxaline rings could potentially act as nucleophiles in reactions. Additionally, the carbonyl group (C=O) in the methanone part of the molecule is also a common site of reactivity .
科学的研究の応用
Synthesis and Structural Characterization
The synthesis of related azetidinones and triazoles from quinoline derivatives has been explored, highlighting the versatile approaches to generate structurally complex and biologically significant compounds. For instance, benzocarbacephems, which share a core structure with the compound of interest, have been synthesized from simple quinoline derivatives, demonstrating the potential for creating diverse chemical entities from basic heterocyclic frameworks (Gilchrist & Rahman, 1998).
Antimicrobial and Antifungal Activities
Substituted 1,2,3-triazoles derived from quinoline and related heterocycles have been reported for their antimicrobial activity. Such compounds were synthesized through 1,3-dipolar cycloaddition reactions, indicating the versatility of the triazole group in enhancing biological activities. These synthesized compounds underwent screening for antimicrobial activity, showcasing the potential therapeutic applications of these chemical frameworks (Holla et al., 2005).
Pharmacological Evaluation
Quinoxalin-2-carboxamides have been designed and synthesized as 5-HT3 receptor antagonists, demonstrating the compound's potential in addressing disorders related to the serotonin system. The synthesized carboxamides showed significant 5-HT3 receptor antagonism, highlighting the therapeutic potential of quinoxaline derivatives in the pharmacological domain (Mahesh et al., 2011).
Anticonvulsant Properties
Quinoxaline derivatives have been explored for their anticonvulsant activities, with some compounds showing promising results in preclinical models. This suggests the potential of quinoxaline and its derivatives in the development of new anticonvulsant drugs, further emphasizing the importance of structural diversity in medicinal chemistry (Alswah et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
quinoxalin-2-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-5-17-12-3-1-2-4-13(12)19-14)20-6-11(7-20)8-21-10-16-9-18-21/h1-5,9-11H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHJUYQIFYKPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2876461.png)
![N-(1-cyanocyclopentyl)-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2876463.png)
![methyl 4-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2876464.png)
![2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-[(6-chloropyridazin-3-yl)amino]-3,4-dihydroquinazolin-4-one](/img/structure/B2876468.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-fluorobenzamide](/img/structure/B2876470.png)
![2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2876473.png)
![5-(furan-2-yl)-N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2876475.png)

![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene](/img/structure/B2876479.png)
![1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine](/img/structure/B2876480.png)

